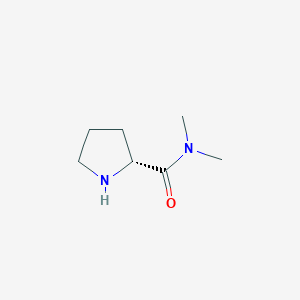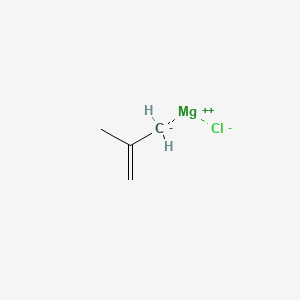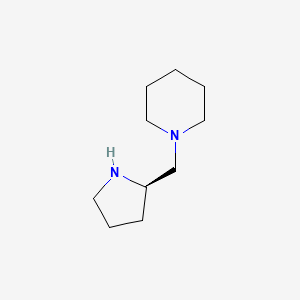
2,2,3,3,4,4-Hexafluorobutan-1-ol
Descripción general
Descripción
2,2,3,3,4,4-Hexafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C4H4F6O. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific and industrial applications due to its high reactivity and stability.
Mecanismo De Acción
Target of Action
It’s known to be used in the preparation of fluorinated cationic guar gum (fcgg) , and as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for solutions of free radicals .
Mode of Action
It’s known to interact with its targets primarily as a solvent . In the context of DNP, it likely interacts with free radicals to influence their polarization .
Pharmacokinetics
Its log octanol-water partition coefficient (log kow) is estimated to be 160 , which could suggest moderate lipophilicity and potential for bioaccumulation.
Result of Action
As a solvent, it likely facilitates the dissolution and interaction of other compounds in a solution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,4,4-Hexafluorobutan-1-ol. For instance, its volatility may increase with temperature due to its relatively low boiling point of 64.75°C . Safety data suggests it’s flammable and may cause skin and eye irritation, and respiratory system irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexafluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 1,1,2,2,3,3-Hexafluoropropane with formaldehyde under acidic conditions, followed by reduction to yield the desired alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize efficiency and minimize the release of hazardous by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various fluorinated hydrocarbons. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride or phosphorus tribromide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed:
Oxidation: Hexafluorobutanal, hexafluorobutanoic acid.
Reduction: Hexafluorobutane.
Substitution: Various fluorinated ethers and esters.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4-Hexafluorobutan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: The compound is used in the production of fluorinated polymers and surfactants, which are essential in various industrial applications.
Comparación Con Compuestos Similares
2,2,3,3,4,4,4-Heptafluorobutan-1-ol: This compound has an additional fluorine atom, which further enhances its reactivity and stability.
1,1,2,2,3,3-Hexafluoropropanol: Similar in structure but with a shorter carbon chain, leading to different physical properties.
1H,1H,4H-Hexafluorobutan-1-ol: A structural isomer with different reactivity and applications.
Uniqueness: 2,2,3,3,4,4-Hexafluorobutan-1-ol is unique due to its specific arrangement of fluorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
Propiedades
IUPAC Name |
2,2,3,3,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEUVAQYYKMPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)







